molecular formula C26H23ClN4O4 B6564693 2-[4-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide CAS No. 1021224-99-6

2-[4-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide

Cat. No.: B6564693
CAS No.: 1021224-99-6
M. Wt: 490.9 g/mol
InChI Key: MJZAMRNJMQMTOQ-UHFFFAOYSA-N
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Description

2-[4-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide is a useful research compound. Its molecular formula is C26H23ClN4O4 and its molecular weight is 490.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.1407829 g/mol and the complexity rating of the compound is 815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O4/c1-16-7-12-21(20(27)13-16)29-24(33)15-30-22-6-4-3-5-19(22)25(34)31(26(30)35)18-10-8-17(9-11-18)14-23(32)28-2/h3-13H,14-15H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZAMRNJMQMTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests that it may exhibit significant biological activity, particularly in the context of cancer treatment and other therapeutic areas.

Chemical Structure and Properties

This compound has a molecular formula of C26H23ClN4O4C_{26}H_{23}ClN_{4}O_{4} and a molecular weight of approximately 490.9 g/mol. The presence of a chloro group and multiple aromatic rings indicates potential interactions with biological targets.

PropertyValue
Molecular FormulaC26H23ClN4O4
Molecular Weight490.9 g/mol
CAS Number1021224-99-6

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that play pivotal roles in cancer cell proliferation and survival.

Potential Targets

  • Androgen Receptors (AR) : Compounds similar to this structure have shown potential as tissue-selective androgen receptor modulators, which are useful in treating prostate cancer by antagonizing AR activity .
  • Cyclooxygenase Enzymes (COX) : Related compounds have been evaluated for their ability to inhibit COX enzymes, which are involved in inflammatory processes and cancer progression .

Biological Evaluation

Recent studies have focused on evaluating the anti-inflammatory and anticancer properties of quinazoline derivatives, including those structurally similar to the compound .

Case Studies

  • Anti-inflammatory Activity : In vitro studies demonstrated that related compounds significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression .
  • Anticancer Activity : Compounds with similar structural motifs have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. For instance, certain derivatives were found to effectively inhibit the proliferation of prostatic cancer cell lines .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be further understood through SAR analyses, which explore how modifications to its structure influence biological activity. Key findings include:

  • The presence of the chloro group enhances binding affinity to target proteins.
  • The dioxoquinazoline moiety contributes significantly to anticancer activity by stabilizing interactions with DNA or protein targets.

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